3,4-Dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
3,4-Dihydro-2H-[1,3’-biquinolin]-2-one is a heterocyclic compound that features a fused ring system consisting of quinoline units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with aldehydes followed by cyclization can yield the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3,4-Dihydro-2H-[1,3’-biquinolin]-2-one may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form to a fully aromatic quinoline structure.
Reduction: Reduction reactions can modify the quinoline rings, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fully aromatic quinoline derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
3,4-Dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects. For instance, its potential anticancer activity may involve the induction of apoptosis through the activation of caspases and other apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar dihydro structure but differ in the heterocyclic ring composition.
3,4-Dihydro-2H-1,2,4-benzothiadiazine: Another related compound with a different heterocyclic framework.
3,4-Dihydro-2H-1,3-oxazine: These derivatives are structurally similar but contain an oxygen atom in the ring.
Uniqueness
3,4-Dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its fused quinoline ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Properties
CAS No. |
918645-74-6 |
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Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1-quinolin-3-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C18H14N2O/c21-18-10-9-13-5-2-4-8-17(13)20(18)15-11-14-6-1-3-7-16(14)19-12-15/h1-8,11-12H,9-10H2 |
InChI Key |
YKIIXLXKFYPIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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